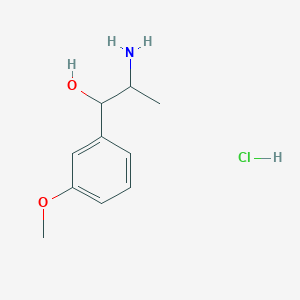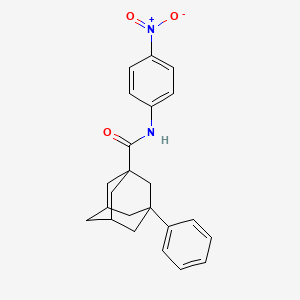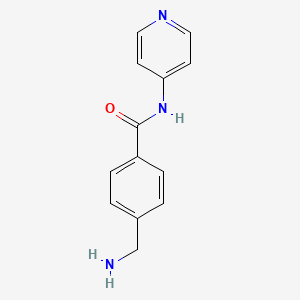![molecular formula C23H18ClN5O4S B2460989 7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-39-8](/img/structure/B2460989.png)
7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O4S and its molecular weight is 495.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Rearrangements and Synthetic Applications
One area of research involves the exploration of molecular rearrangements and synthetic applications of triazoloquinazolinium derivatives. For example, studies have focused on the preparation of triazoloquinazolinium betaines, investigating their molecular structures and the reactions leading to novel derivatives. These compounds are synthesized through various chemical reactions, including treatment with dicyclohexylcarbodiimide (DCC) and condensation processes, demonstrating their potential as intermediates for further chemical synthesis (Crabb et al., 1999).
Anticancer Activity
Another significant area of application is in the development of anticancer agents. Triazoloquinazolin-5-ones have been synthesized and tested for their potential as H(1)-antihistaminic agents, demonstrating significant protective effects against histamine-induced bronchospasm. This research indicates the potential therapeutic applications of these compounds in treating conditions mediated by histamine, including allergies and possibly cancer, where histamine receptors play a role (Alagarsamy et al., 2008).
Antimicrobial and Nematicidal Activities
Triazoloquinazolinylthiazolidinones have been evaluated for their antimicrobial and nematicidal properties. These compounds show significant activity against various bacteria and fungi, as well as nematodes, suggesting their potential as lead compounds for the development of new antimicrobial and nematicidal agents (Reddy et al., 2016).
Adenosine Receptor Antagonism
Derivatives of the triazoloquinazoline adenosine antagonist, CGS15943, have been studied for their selectivity for the human A3 receptor subtype. These studies aim to develop compounds with high affinity and selectivity for adenosine receptors, which could have therapeutic applications in treating diseases related to these receptors, such as inflammatory conditions, cancer, and cardiovascular diseases (Kim et al., 1996).
Mechanism of Action
Target of Action
Similar compounds with the triazoloquinazoline scaffold have shown promising antimicrobial, antitubercular, and anti-hiv activities . Therefore, it’s plausible that this compound may also target enzymes or proteins involved in these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. This could result in the inhibition of essential biological processes, thereby exerting its antimicrobial, antitubercular, or anti-HIV effects .
Biochemical Pathways
Given its potential antimicrobial, antitubercular, and anti-hiv activities, it may impact pathways related to bacterial growth, tuberculosis pathogenesis, and hiv replication .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may lead to the inhibition of essential biological processes in microbes, thereby exerting its antimicrobial, antitubercular, or anti-hiv effects .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O4S/c1-32-15-9-10-18(20(13-15)33-2)25-21-17-12-14(24)8-11-19(17)29-22(26-21)23(27-28-29)34(30,31)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEDFXDOADZVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)
![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2460914.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)
![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)




![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2460927.png)

